molecular formula C23H22N6O4S B12143024 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143024
M. Wt: 478.5 g/mol
InChI Key: GLHSIIRTIGKACB-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a methoxyphenyl group, a furan-2-ylmethyl group, a pyridin-2-yl group, and a triazolylsulfanyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Furan-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.

    Introduction of the Pyridin-2-yl Group: This step may involve palladium-catalyzed coupling reactions.

    Incorporation of the Acetylamino and Methoxyphenyl Groups: These groups can be introduced through acylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
  • Other similar compounds: include those with furan or pyridine moieties, which are often used in medicinal chemistry for their biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N6O4S/c1-15(30)25-16-8-9-20(32-2)19(12-16)26-21(31)14-34-23-28-27-22(18-7-3-4-10-24-18)29(23)13-17-6-5-11-33-17/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

GLHSIIRTIGKACB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

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